7-({[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
7-({[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-3-methyl-8-oxo-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylic acid is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-({[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazole ring, introduction of the trifluoromethyl group, and subsequent coupling with the bicyclic core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its functional groups can interact with various biological molecules, providing insights into their mechanisms of action.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure and functional groups may allow it to interact with specific molecular targets, making it a promising candidate for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics, such as increased stability or reactivity, to the final product.
Mechanism of Action
The mechanism of action of 7-({[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets. The compound’s functional groups can form hydrogen bonds, ionic interactions, and hydrophobic interactions with target molecules, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
7-({[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid: shares similarities with other bicyclic compounds containing pyrazole and trifluoromethyl groups.
Disilanes: These compounds contain Si-Si bonds and exhibit unique electronic properties.
Marine-derived compounds: These compounds have shown potential as antibacterial and antifungal agents.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and bicyclic structure, which imparts specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C14H12ClF3N4O4S |
---|---|
Molecular Weight |
424.8 g/mol |
IUPAC Name |
7-[[4-chloro-2-methyl-5-(trifluoromethyl)pyrazole-3-carbonyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H12ClF3N4O4S/c1-4-3-27-12-6(11(24)22(12)7(4)13(25)26)19-10(23)8-5(15)9(14(16,17)18)20-21(8)2/h6,12H,3H2,1-2H3,(H,19,23)(H,25,26) |
InChI Key |
KKBZABSAAUWNQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C3=C(C(=NN3C)C(F)(F)F)Cl)SC1)C(=O)O |
Origin of Product |
United States |
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